molecular formula C11H13F2N5 B5674368 N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine

N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine

Cat. No.: B5674368
M. Wt: 253.25 g/mol
InChI Key: NPBPEOKBZOZQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine typically involves a multi-step process. One common method includes the condensation of cyanoguanidine with aromatic aldehydes and arylamines in the presence of hydrochloric acid. This reaction is followed by treatment with a base, which promotes the rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Industrial Production Methods

Industrial production of triazine derivatives often employs microwave-assisted synthesis due to its efficiency and ability to produce high yields. This method involves the use of readily available starting materials and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine involves its interaction with molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by targeting specific cellular pathways. It inhibits the growth of cancer cells by interfering with their proliferation and survival mechanisms . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to selectively target cancer cells makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(3,4-Difluorophenyl)-6,6-dimethyl-1,6-dihydro-[1,3,5]triazine-2,4-diamine stands out due to its specific substitutions, which enhance its chemical stability and biological activity. The presence of the difluorophenyl group and dimethyl substitutions contributes to its unique properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-N-(3,4-difluorophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N5/c1-11(2)17-9(14)16-10(18-11)15-6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBPEOKBZOZQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC(=N1)NC2=CC(=C(C=C2)F)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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